molecular formula C17H14ClF2IN2O2 B1683921 CI-1040 CAS No. 212631-79-3

CI-1040

Cat. No.: B1683921
CAS No.: 212631-79-3
M. Wt: 478.7 g/mol
InChI Key: GFMMXOIFOQCCGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CI-1040 is synthesized through a multi-step process involving the formation of a benzhydroxamate derivative. The key steps include the reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

CI-1040 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated and dehalogenated metabolites, as well as various substituted analogs. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and purity .

Scientific Research Applications

CI-1040 is an investigational drug that has been evaluated in clinical trials for the treatment of various cancers . It functions as a mitogen-activated extracellular signal-regulated kinase kinase (MEK) inhibitor . MEK inhibitors block the MEK protein, which is part of a signaling pathway that controls cell growth .

This compound's Mechanism of Action and Biological Effects

This compound is a MEK inhibitor that has demonstrated promising preclinical activity . However, Phase 2 single-agent screening studies revealed insufficient efficacy to support continued development despite Phase 1 data indicating potential clinical activity . In Phase 1 tumor biopsies, target suppression was less than 90% in 8 of 11 tumors tested, leaving MEK's viability as a drug target unconfirmed .

Key characteristics of this compound:

  • Potent Inhibition: this compound effectively inhibits cell proliferation in cells with BRAF or RAS mutations but not in those with RET/PTC rearrangement or wild-type alleles .
  • Selective Effects: The drug exhibits proapoptotic effects in some cells and cytostatic effects in others . It can down-regulate cyclin D1, re-express thyroid genes in BRAF-mutation-harboring cells, and inhibit transformation in all cells .
  • In vivo Efficacy: this compound has demonstrated the ability to inhibit the growth of xenograft tumors in mice derived from KAT10 or C643 cells but not from MRO cells .
  • Metabolic Conversion: this compound is metabolized into its acidic form, ATR-002, which appears to be the biologically active entity .

Clinical Applications and Trials

This compound has been assessed in clinical trials for various cancer types . These include:

  • Lung Cancer
  • Breast Cancer and Neoplasms
  • Pancreatic Cancer
  • Colorectal Cancer

A multicenter, open-label, phase II study assessed this compound's antitumor activity and safety in patients with advanced colorectal, non-small-cell lung, breast, or pancreatic cancer . Patients received this compound orally at 800 mg twice daily . While generally well-tolerated, the study concluded that this compound did not demonstrate sufficient antitumor activity to warrant further development in the tested tumors .

Synergistic Effects

Combining this compound with other agents can lead to synergistic effects . For example, combining this compound with agents that target retinoic acid receptors (RARs) and retinoid X receptors (RXRs) can result in a synergistic induction of apoptosis in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells .

This compound as an Anti-Infective Agent

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for MEK1/2 and its ability to inhibit these enzymes in a non-ATP-competitive manner. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Biological Activity

CI-1040, also known as PD184352, is a potent inhibitor of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase kinase) signaling pathway. This compound was the first MEK inhibitor to undergo clinical evaluation, primarily targeting various cancers and demonstrating significant biological activity across multiple studies.

This compound inhibits the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival in many cancer types. By blocking this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells.

Key Findings:

  • Cell Proliferation Inhibition : CI-1040 has shown a dose-dependent inhibition of neuroblastoma (NB) cell proliferation with IC50 values ranging from 3.8 μM to 9.7 μM across different cell lines .
  • Apoptosis Induction : The compound induces apoptosis and disrupts cell cycle progression in cancer cells, particularly in MYCN-amplified neuroblastoma .
  • MAPK Pathway Inhibition : CI-1040 effectively inhibits the MAPK pathway, leading to reduced tumor growth in spheroid models of NB .

Anticancer Activity

In clinical trials, this compound demonstrated promising results but faced challenges in efficacy during Phase 2 evaluations. While it was well tolerated at doses up to 800 mg BID, the target suppression was less than optimal in several tumor biopsies, prompting further research into more potent analogs like PD0325901 .

Antiviral Properties

Recent studies have highlighted this compound's antiviral activity against influenza viruses. The compound significantly reduces viral titers in vitro and extends the treatment window compared to standard antiviral therapies like Tamiflu . Notably, it remains effective against resistant strains of influenza and does not sensitize host cells to secondary bacterial infections .

Summary of Biological Activity

Activity Observation
Cancer Cell Proliferation IC50 values: SH-SY-5Y (9.7 μM), CHLA-255 (4.6 μM), NGP (4.4 μM)
Apoptosis Induction Induces apoptosis in MYCN-amplified neuroblastoma cells
MAPK Inhibition Inhibits MAPK pathway leading to reduced tumor growth
Antiviral Activity Reduces influenza virus titers; effective against resistant strains

Phase I and II Trials

This compound was evaluated in a Phase I trial where it showed antitumor activity and was well tolerated at specific dosages. However, subsequent Phase II trials revealed insufficient efficacy to justify further development as a standalone treatment .

Neuroblastoma Treatment

In preclinical studies focusing on neuroblastoma, this compound demonstrated significant inhibition of tumor growth and favorable safety profiles, leading to its consideration for further clinical exploration .

Properties

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMMXOIFOQCCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048945
Record name C.I. 1040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-79-3
Record name PD 184352
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-1040
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name C.I. 1040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide
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Record name CI-1040
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Synthesis routes and methods

Procedure details

Additional preferred compounds include 2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide (PD 297189), 2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide (PD 297190), 2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296771), 2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid (PD 296770), 5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid (PD 296767); and 5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide (PD 298127).
Name
2-(2-chloro4-iodophenylamino)-5-chloro-N-cyclopropylmethoxy-3,4-difluorobenzamide
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reactant
Reaction Step One
Name
2-(4-iodophenylamino)-N-cyclopropylmethoxy-5-chloro-3,4-difluorobenzamide
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Type
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Reaction Step Two
Name
2-(4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2-chloro4-iodophenylamino)-5-chloro-3,4-difluorobenzoic acid
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-chloro-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzoic acid
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-chloro-N-cyclopropylmethoxy-3,4-difluoro-2-(4-iodo-2-methylphenylamino)-benzamide
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0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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